ADL 08-0011-d5 ADL 08-0011-d5
Brand Name: Vulcanchem
CAS No.:
VCID: VC0208984
InChI:
SMILES:
Molecular Formula: C₂₃H₂₄D₅NO₃
Molecular Weight: 372.51

ADL 08-0011-d5

CAS No.:

Cat. No.: VC0208984

Molecular Formula: C₂₃H₂₄D₅NO₃

Molecular Weight: 372.51

* For research use only. Not for human or veterinary use.

ADL 08-0011-d5 -

Specification

Molecular Formula C₂₃H₂₄D₅NO₃
Molecular Weight 372.51

Introduction

Chemical Properties and Structure

ADL 08-0011-d5 possesses well-defined chemical properties that make it suitable for pharmaceutical research applications. Understanding these properties is essential for researchers working with this compound.

Molecular Characteristics

The molecular formula of ADL 08-0011-d5 is C23H24D5NO3, with a molecular weight of 372.51 g/mol. The compound is derived from Alvimopan, with five hydrogen atoms substituted with deuterium. The non-deuterated form, ADL 08-0011, is a metabolite of Alvimopan formed through amide hydrolysis .

Structural Features

ADL 08-0011-d5 maintains the core structural features of its parent compound while incorporating the deuterium atoms. The parent compound, ADL 08-0011, has the chemical name (alphaS,3R,4R)-4-(3-Hydroxyphenyl)-3,4-dimethyl-alpha-(phenylmethyl)-1-piperidinepropanoic acid . The deuterated analog preserves this structure's stereospecificity, which is crucial for its receptor binding properties.

Physical and Chemical Parameters

Table 1: Physical and Chemical Properties of ADL 08-0011-d5

PropertyValueNotes
Molecular FormulaC23H24D5NO3Includes 5 deuterium atoms
Molecular Weight372.51 g/molSlightly higher than non-deuterated form
Physical StateSolidAt standard temperature and pressure
Recommended Storage2-8°CBased on similar compounds
Stereochemistry(alphaS,3R,4R)Maintains stereochemical configuration of parent compound
Research UseIn vitro studiesNot for human or veterinary use

Pharmacological Profile

The pharmacological profile of ADL 08-0011-d5 largely mirrors that of Alvimopan, with its primary mechanism being mu-opioid receptor antagonism. This section details its pharmacodynamics and potential research applications.

Mechanism of Action

As a deuterated form of Alvimopan, ADL 08-0011-d5 functions as a selective antagonist of the mu-opioid receptor. This receptor class is widely distributed throughout the gastrointestinal tract and plays a significant role in regulating gut motility. By selectively blocking these receptors, the compound can counteract the inhibitory effects of opioids on gastrointestinal function.

Receptor Binding Profile

ADL 08-0011-d5 demonstrates a high selectivity for mu-opioid receptors compared to delta and kappa opioid receptors. This selectivity is crucial for its research applications, as it minimizes potential off-target effects associated with broader opioid receptor antagonism.

Research Applications

ADL 08-0011-d5 serves several important functions in pharmaceutical research, particularly in pharmacokinetic and drug metabolism studies.

Metabolic Studies

One of the primary applications of ADL 08-0011-d5 is in metabolic tracking and studies. The deuterated form is primarily used in research settings to investigate the pharmacokinetics and dynamics of Alvimopan. The incorporation of deuterium atoms creates a distinct isotopic signature that can be readily identified and tracked using mass spectrometry, enabling researchers to:

  • Track the formation of specific metabolites

  • Determine metabolic pathways

  • Identify rate-limiting steps in drug metabolism

  • Study drug-drug interactions at the metabolic level

Comparative Pharmacology

ADL 08-0011-d5 enables comparative studies between the deuterated and non-deuterated forms, providing insights into:

  • The impact of metabolic stability on efficacy

  • Differences in side effect profiles

  • Potential improvements in therapeutic index

  • Optimization of dosing regimens

Analytical Standards

As a deuterated compound, ADL 08-0011-d5 serves as an effective internal standard for analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) applications. Its similar physical and chemical properties to Alvimopan, combined with its distinct mass, make it ideal for quantitative analysis.

Table 2: Research Applications of ADL 08-0011-d5

ApplicationDescriptionResearch Benefit
Metabolic TrackingIsotopic labeling for pathway identificationEnhanced detection of metabolites
Pharmacokinetic StudiesComparative analysis with parent compoundBetter understanding of ADME properties
Analytical StandardInternal standard for quantitative analysisImproved accuracy in analytical methods
Mechanism StudiesProbe for receptor binding and signalingElucidation of molecular mechanisms
Drug DevelopmentTemplate for novel mu-opioid antagonistsPotential for improved therapeutic agents

Relationship to Alvimopan

Understanding the relationship between ADL 08-0011-d5 and Alvimopan provides important context for its research applications.

Structural Relationship

ADL 08-0011-d5 is a deuterated form of ADL 08-0011, which itself is a metabolite of Alvimopan formed through amide hydrolysis . The primary structural difference between ADL 08-0011-d5 and ADL 08-0011 is the replacement of five hydrogen atoms with deuterium atoms, which increases the molecular weight from 367.48 g/mol (for ADL 08-0011) to 372.51 g/mol (for ADL 08-0011-d5) .

Metabolic Relationship

Alvimopan undergoes metabolic transformation to produce ADL 08-0011, primarily through amide hydrolysis . The deuterated form, ADL 08-0011-d5, serves as a useful tool for studying this metabolic process, as the deuterium labeling allows researchers to distinguish between the parent compound and its metabolites in complex biological samples.

Comparative Properties

Table 3: Comparative Properties of ADL 08-0011-d5 and Related Compounds

PropertyADL 08-0011-d5ADL 08-0011Alvimopan
Molecular FormulaC23H24D5NO3C23H29NO3 C25H32N2O4
Molecular Weight372.51 g/mol367.48 g/mol 424.53 g/mol
Primary UseResearch toolMetaboliteTherapeutic agent
Mechanismμ-opioid antagonistμ-opioid antagonistPeripheral μ-opioid antagonist
Chemical ClassDeuterated piperidine derivativePiperidine derivativePiperidine derivative

Analytical Considerations

The analysis and characterization of ADL 08-0011-d5 require specialized analytical techniques that can distinguish between deuterated and non-deuterated forms.

Analytical Methods

Several analytical methods are particularly suitable for the characterization and quantification of ADL 08-0011-d5:

  • Mass Spectrometry (MS): The distinct isotopic pattern created by deuterium incorporation makes mass spectrometry an ideal technique for identifying and quantifying ADL 08-0011-d5. The compound exhibits a characteristic mass shift of 5 Da compared to its non-deuterated counterpart.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium NMR (2H-NMR) can be used to specifically detect and locate deuterium atoms within the molecule, providing structural confirmation.

  • Liquid Chromatography (LC): While deuteration generally causes minimal changes in chromatographic behavior, subtle differences in retention times may be observed due to the isotope effect.

Future Research Directions

The study and application of ADL 08-0011-d5 continue to evolve, with several promising directions for future research.

Advanced Metabolic Understanding

Further research using ADL 08-0011-d5 could provide deeper insights into the metabolism of Alvimopan, particularly regarding:

  • Site-specific metabolism rates

  • Formation of secondary and tertiary metabolites

  • Interaction with metabolic enzymes

  • Influence of genetic polymorphisms on metabolic pathways

Novel Analytical Methods

The development of more sensitive and specific analytical methods for detecting deuterated compounds could enhance the utility of ADL 08-0011-d5 in research, potentially enabling:

  • Lower detection limits in complex biological matrices

  • Real-time tracking in living systems

  • Spatial resolution of metabolism in different tissues

  • Multiplexed analysis of multiple deuterated compounds simultaneously

Therapeutic Development

While ADL 08-0011-d5 itself is primarily a research tool, the insights gained from its study could inform the development of improved therapeutic agents, potentially leading to:

  • More metabolically stable mu-opioid antagonists

  • Reduced variability in patient response

  • Enhanced safety profiles

  • Optimized dosing regimens

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator